Diethyl hydrazinylidenepropanedioate

Description

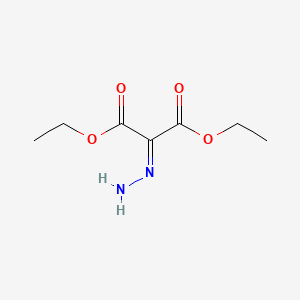

Its systematic name, as per synonyms in , is diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate . Structurally, it features a central propanedioate backbone with a hydrazinylidene group attached to the α-carbon, further substituted by a 2-methylphenyl moiety.

Properties

CAS No. |

6085-21-8 |

|---|---|

Molecular Formula |

C7H12N2O4 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

diethyl 2-hydrazinylidenepropanedioate |

InChI |

InChI=1S/C7H12N2O4/c1-3-12-6(10)5(9-8)7(11)13-4-2/h3-4,8H2,1-2H3 |

InChI Key |

ODTMDXWNHBIXSV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=NN)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl hydrazinylidenepropanedioate can be synthesized through the reaction of diethyl propanedioate with hydrazine hydrate. The reaction typically involves the following steps:

Formation of Enolate Ion: Diethyl propanedioate is treated with a base such as sodium ethoxide in ethanol to form the enolate ion.

Reaction with Hydrazine: The enolate ion is then reacted with hydrazine hydrate under controlled conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Oxides of this compound.

Reduction Products: Hydrazine derivatives.

Substitution Products: Various substituted hydrazones.

Scientific Research Applications

Diethyl hydrazinylidenepropanedioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl hydrazinylidenepropanedioate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl hydrazinylidenepropanedioate shares structural similarities with other diethyl propanedioate derivatives, differing primarily in the substituents attached to the central carbon.

Structural and Functional Group Comparisons

Physical and Chemical Properties

- Hydrazinylidenepropanedioate: Limited data on physical properties, but the 2-methylphenyl group likely increases hydrophobicity compared to aliphatic analogs. The hydrazinylidene moiety may reduce melting point due to hindered crystallization .

- Thiadiazole Derivative (6124-12-5) : The sulfur atom in the thiadiazole ring could lower solubility in polar solvents (e.g., water) compared to the parent compound. The electron-withdrawing nature of the thiadiazole group may stabilize the conjugated system, affecting UV absorption .

- Anilinomethyl Derivative: The aniline substituent may enhance solubility in aromatic solvents (e.g., toluene) but reduce stability under acidic conditions due to protonation of the amine group .

Stability and Handling

- Hydrazinylidenepropanedioate’s aryl hydrazine group may render it light-sensitive, necessitating storage in opaque containers .

- The thiadiazole derivative’s sulfur content could increase thermal stability but pose challenges in oxidative environments .

Research Findings and Implications

- Synthetic Utility : Hydrazinylidenepropanedioate derivatives are understudied compared to thiadiazole or aniline analogs, highlighting a gap in exploring their catalytic or biological roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.